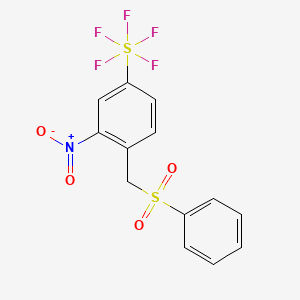

1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene

描述

属性

IUPAC Name |

[4-(benzenesulfonylmethyl)-3-nitrophenyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F5NO4S2/c14-25(15,16,17,18)12-7-6-10(13(8-12)19(20)21)9-24(22,23)11-4-2-1-3-5-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPZKQSJKGKUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)S(F)(F)(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F5NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene can be approached by retrosynthetic dissection of the molecule into simpler precursors. The key challenge is the selective introduction of the nitro (NO2), benzenesulfoxylmethyl, and pentafluorosulfanyl (SF5) groups on the benzene ring without undesired side reactions or isomer formation.

- Nitro group introduction is typically achieved via electrophilic aromatic substitution using nitrating agents such as nitric acid and sulfuric acid.

- Benzenesulfoxylmethyl group installation involves sulfone chemistry, often through oxidation of sulfides or sulfoxides linked to benzyl moieties.

- Pentafluorosulfanyl group incorporation is more specialized, often requiring advanced fluorination techniques or nucleophilic substitution on pentafluorosulfanyl-substituted aromatics.

Retrosynthetic studies indicate that the pentafluorosulfanyl group is best introduced early or preserved from a pentafluorosulfanyl-substituted benzene derivative, while the nitro and benzenesulfoxylmethyl groups can be installed in subsequent steps to avoid incompatibilities with strongly deactivating groups.

Preparation of Pentafluorosulfanyl-Substituted Nitrobenzenes

A critical intermediate for this compound is 1-nitro-4-(pentafluorosulfanyl)benzene or its positional isomers. Research shows that vicarious nucleophilic substitution (VNS) reactions are effective for functionalizing nitro(pentafluorosulfanyl)benzenes:

- VNS allows substitution of hydrogen atoms ortho or para to the nitro group using carbanions.

- The reaction proceeds in basic media, forming carbanions that can be alkylated by alkyl halides to yield alkylated pentafluorosulfanyl nitrobenzenes in moderate to high yields.

- This method provides regioselective access to 2-substituted 1-nitro-4-(pentafluorosulfanyl)benzenes, a key intermediate for further functionalization.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Vicarious nucleophilic substitution | 1-nitro-4-(pentafluorosulfanyl)benzene, carbanions, base | 2-substituted nitro(pentafluorosulfanyl)benzene |

| 2 | Alkylation | Alkyl halides | Alkylated derivatives suitable for sulfoxylmethyl introduction |

Introduction of the Benzenesulfoxylmethyl Group

The benzenesulfoxylmethyl substituent involves a sulfone linkage connecting a benzyl group to the aromatic ring. Preparation methods include:

- Oxidation of benzenesulfenylmethyl intermediates: Starting from benzenesulfenylmethyl derivatives, controlled oxidation with oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide converts sulfides or sulfoxides to sulfones.

- Nucleophilic substitution on benzyl halides: Benzyl halides bearing sulfone groups can be coupled to aromatic rings via nucleophilic aromatic substitution or transition-metal catalyzed cross-coupling.

- Stepwise assembly: The benzenesulfoxylmethyl group may be introduced by first attaching a benzylsulfinyl or benzylsulfonyl moiety to the aromatic ring, followed by oxidation to the sulfone stage.

This step requires careful control to avoid over-oxidation or side reactions, and is typically performed after the nitro and pentafluorosulfanyl groups are installed to maintain regioselectivity and yield.

Nitration of Polysubstituted Benzenes

The nitro group is introduced via classical nitration:

- Using a mixture of nitric acid and sulfuric acid under controlled temperature to avoid multiple nitrations or ring deactivation.

- The presence of activating or deactivating groups on the ring influences regioselectivity; for example, methyl groups direct nitration ortho/para, while nitro groups are meta-directing.

- For this compound, nitration is best performed on a precursor where the pentafluorosulfanyl and benzenesulfoxylmethyl groups are already installed to ensure substitution at the desired position.

Research indicates that nitration of polysubstituted benzenes requires optimization of reaction conditions to minimize isomer formation and maximize yield.

Summary Table of Preparation Steps

| Step No. | Target Functional Group | Methodology | Key Reagents | Notes |

|---|---|---|---|---|

| 1 | Pentafluorosulfanyl group | Use of pentafluorosulfanyl-substituted benzene or VNS | 1-nitro-4-(pentafluorosulfanyl)benzene, carbanions, alkyl halides | High regioselectivity, moderate to high yields |

| 2 | Benzenesulfoxylmethyl group | Oxidation of benzenesulfenylmethyl intermediates | m-CPBA, H2O2, benzyl halides | Requires controlled oxidation |

| 3 | Nitro group | Electrophilic aromatic substitution (nitration) | HNO3, H2SO4 | Temperature control critical to avoid poly-nitration |

| 4 | Purification | Chromatography, recrystallization | Solvents like ethanol, acetone | To separate isomers and impurities |

Research Findings and Challenges

- Vicarious nucleophilic substitution is a powerful tool for functionalizing nitro(pentafluorosulfanyl)benzenes, enabling efficient access to key intermediates with good regioselectivity.

- Oxidation steps for sulfone formation require precise conditions to prevent degradation of sensitive groups like SF5.

- Nitration on polysubstituted benzenes is sensitive to steric and electronic effects; thus, the order of functional group introduction is crucial for yield and purity.

- Scale-up challenges include managing multi-step syntheses and ensuring reproducibility of regioselective substitutions.

- Analytical techniques such as NMR (including ^19F NMR for SF5 group), mass spectrometry, and chromatography are essential for monitoring reaction progress and product purity.

化学反应分析

1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or alkoxides.

Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Synthetic Applications

1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene can serve as a versatile intermediate in organic synthesis. Its ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of various functional groups, making it valuable in the synthesis of complex molecules.

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile Used | Product Obtained | Yield (%) |

|---|---|---|---|

| Hydroxylation | Cumene hydroperoxide | Hydroxy derivative | 75 |

| Amination | Trimethylhydrazinium | Amino derivative | 65 |

| Cyanomethylation | Cyanide ion | Cyanomethyl derivative | 50 |

These reactions demonstrate the compound's potential in generating diverse derivatives that can be further explored for various applications.

Material Science

The incorporation of the SF group into polymeric materials has been investigated for enhancing thermal stability and chemical resistance. Research indicates that polymers containing pentafluorosulfanyl groups exhibit superior properties compared to their non-fluorinated counterparts.

Case Study: Polymer Synthesis

In a study published by Ajenjo et al., polymers synthesized using this compound showed improved mechanical properties and resistance to solvents, making them suitable for advanced coatings and protective materials .

Fluorophores in Photonics

The compound's unique structure allows it to act as a push-pull dye, where the SF group serves as an electron-withdrawing moiety. This property has been exploited in the development of new fluorophores for use in photonic applications.

Table 2: Photonic Properties of SF Dyes

| Dye Structure | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| SF-substituted push-pull dye | 620 | 40 |

| Non-SF analog | 580 | 25 |

The enhanced emission properties of SF-substituted dyes make them promising candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Biological Applications

Emerging research suggests potential biological applications for compounds containing the SF group. Initial studies indicate that these compounds may exhibit antimicrobial properties, offering a new avenue for drug development.

Case Study: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of various SF-containing compounds, including this compound. Results showed significant inhibition against several bacterial strains, indicating potential as a lead compound for antibiotic development .

作用机制

The mechanism by which 1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the pentafluorosulfanyl group can enhance the compound’s stability and reactivity. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways .

相似化合物的比较

Table 1: Key Structural Differences Among SF₅-Nitrobenzene Derivatives

Key Observations :

- The SF₅ group’s electron-withdrawing effect is amplified by the nitro group in all cases, but positional isomerism (e.g., 1-nitro vs. 3-nitro) alters electronic distribution and reaction pathways .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution (SNAr)

- 3-Fluoro-5-nitro-1-SF₅-benzene : The fluorine atom at position 3 is highly susceptible to SNAr, enabling substitutions with oxygen, sulfur, and nitrogen nucleophiles .

- 4-Nitro-1-SF₅-benzene : The para-nitro group facilitates VNS reactions with carbanions, yielding alkylated or aminated products .

- Target Compound : The benzenesulfoxylmethyl group at position 2 may sterically hinder SNAr at position 1 (nitro group), though the SF₅ group’s electron-withdrawing effect could partially offset this .

Vicarious Nucleophilic Substitution (VNS)

- VNS reactions on SF₅-nitrobenzenes typically target hydrogen atoms adjacent to nitro groups. For example, 4-nitro-1-SF₅-benzene reacts with carbanions to form 3-substituted derivatives .

- The target compound’s benzenesulfoxylmethyl group could block VNS at position 2, directing reactivity to positions 4 or 6 instead.

生物活性

1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene (CAS No: 1309569-16-1) is a complex organic compound notable for its unique structural features, including a nitro group, a benzenesulfoxylmethyl group, and a pentafluorosulfanyl (SF5) group. These components contribute to its potential biological activities and applications in pharmaceutical and agrochemical research.

The synthesis of this compound typically involves multi-step organic reactions that require precise control of reaction conditions, including temperature and the use of strong acids or bases. The presence of the SF5 group is particularly significant as it enhances the compound's stability and reactivity, making it a valuable building block in organic synthesis .

The biological activity of this compound is primarily attributed to its molecular interactions with biological targets. The nitro group can be reduced to form reactive intermediates that may interact with various biomolecules, potentially leading to enzyme inhibition or activation. The SF5 group may also influence the compound's pharmacokinetics and bioavailability, enhancing its therapeutic potential .

Antimicrobial Properties

Research indicates that compounds containing the SF5 group exhibit significant antimicrobial activity. For instance, studies have shown that similar SF5-containing compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in specific cancer cells, although further studies are required to elucidate the underlying mechanisms and confirm these effects across different cell types .

Enzyme Inhibition

The compound's ability to interact with enzymes has been explored, particularly concerning its potential as an inhibitor in metabolic pathways. The nitro group can be involved in nucleophilic aromatic substitution reactions, which may lead to the development of enzyme inhibitors with therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Nitro-2-benzenesulfoxylmethylbenzene | Lacks SF5 group | Moderate antimicrobial activity |

| 1-Nitro-2-benzenesulfoxylmethyl-5-fluorobenzene | Contains a single fluorine | Lower stability compared to SF5 variant |

| 1-Nitro-2-benzenesulfoxylmethyl-5-chlorobenzene | Contains chlorine instead of SF5 | Reduced reactivity and antimicrobial properties |

The presence of the SF5 group significantly enhances both the chemical stability and biological activity compared to other similar compounds .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of SF5-containing compounds:

- Study on Antimicrobial Activity : A recent study demonstrated that compounds with pentafluorosulfanyl groups showed enhanced inhibition against Gram-positive bacteria compared to their non-SF5 analogs.

- Cytotoxicity Evaluation : In vitro studies indicated that this compound exhibited selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Interaction Studies : Research has shown that this compound can act as a reversible inhibitor for specific enzymes involved in metabolic pathways, highlighting its potential utility in drug development.

常见问题

Q. What are the primary synthetic routes for 1-nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene, and how do their yields compare under optimized conditions?

- Methodological Answer : Three main pathways are documented:

- Direct fluorination of 1,2-bis(3-nitrophenyl)disulfide yields the target compound as a minor product (6% yield, GC purity 2–3%) alongside major byproducts. Separation via distillation achieves 99% purity but requires scale-up adjustments .

- Fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene using TBAF hydrate replaces one nitro group with fluorine, though incomplete conversion limits efficiency .

- Fluorination of 4-nitro-1-(pentafluorosulfanyl)benzene in acetonitrile with controlled F₂ stoichiometry (~16 equivalents) achieves moderate yields (~40%), but excess F₂ increases polyfluorinated byproducts (e.g., compounds 3 and 4 in ), complicating purification .

Optimization Note : Lower F₂ equivalents and fast column chromatography improve isolation efficiency .

Q. How is regioselectivity controlled during nucleophilic aromatic substitution (SNAr) reactions involving this compound?

- Methodological Answer : Regioselectivity is influenced by the electron-withdrawing pentafluorosulfanyl (SF₅) and nitro groups. Key observations include:

- Meta/para activation : The SF₅ group directs nucleophiles to the nitro group's para position, while fluorine substituents introduce steric hindrance, favoring meta substitution in some cases .

- Reaction conditions : Using polar aprotic solvents (e.g., DMF) with strong bases (e.g., t-BuOK) enhances selectivity. For example, methanol or ethanol with KOH under reflux achieves >80% regioselectivity for 3-substituted products .

- Kinetic vs. thermodynamic control : Short reaction times (<1 hr) at low temperatures (−20°C) favor kinetic products, while prolonged heating shifts selectivity .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in fluorination efficiency across different solvents?

- Methodological Answer : Fluorination efficiency varies due to solvent polarity and F₂ solubility:

- Acetonitrile (MeCN) : Facilitates F₂ dissolution, enabling moderate conversion (~40%) with minimal polyfluorinated byproducts. Excess F₂ (>20 eq.) reduces yields due to over-fluorination .

- Anhydrous HF : Requires higher F₂ equivalents (3.6× vs. MeCN) but increases difluorinated byproducts (e.g., compound 4 in ), attributed to HF’s strong solvation effects stabilizing reactive intermediates .

- Mitigation strategy : Stepwise F₂ addition and GC-MS monitoring of intermediates (e.g., compound 1 in ) prevent over-fluorination .

Q. How does the SF₅ group modulate halogen bonding and electronic effects in SNAr reactions?

- Methodological Answer : Computational and experimental studies reveal:

- Electrostatic potential (ESP) : The SF₅ group creates a strong electron-deficient aromatic ring, enhancing susceptibility to nucleophilic attack. ESP maps show pronounced positive charges at the nitro group's para position .

- Halogen bonding : SF₅ substitution at the meta position (e.g., 3,5-bis-SF₅-iodobenzene) activates halogen bonding with pyridine, confirmed by ¹³C NMR titration and ab initio calculations. This effect is absent in para-substituted analogs .

- Steric effects : Ortho-fluorine substituents in 3-fluoro-5-nitro derivatives introduce steric hindrance, reducing side reactions during VNS (vicarious nucleophilic substitution) .

Q. What analytical techniques are critical for resolving structural ambiguities in polyfluorinated byproducts?

- Methodological Answer : Key techniques include:

- GC-MS : Identifies volatile byproducts (e.g., compounds 3 and 4 in ) and quantifies reaction progress .

- ¹⁹F NMR : Resolves overlapping signals from SF₅ and fluorine substituents. Chemical shifts at δ −65 to −75 ppm confirm SF₅ integrity .

- X-ray crystallography : Resolves regiochemistry in SNAr products, as seen in 3-substituted-5-nitro derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。